Cas no 1805964-08-2 (Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate)

Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate
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- Inchi: 1S/C12H11F3N2O2S/c1-19-11(18)4-9-8(6-17)2-7(5-16)3-10(9)20-12(13,14)15/h2-3H,4,6,17H2,1H3
- InChI Key: WLRCDEUJTDWCRO-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1=CC(C#N)=CC(CN)=C1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 394
- Topological Polar Surface Area: 101
- XLogP3: 2
Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A012000960-500mg |
Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate |
1805964-08-2 | 97% | 500mg |
839.45 USD | 2021-07-04 | |
Alichem | A012000960-250mg |
Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate |
1805964-08-2 | 97% | 250mg |
504.00 USD | 2021-07-04 | |
Alichem | A012000960-1g |
Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate |
1805964-08-2 | 97% | 1g |
1,549.60 USD | 2021-07-04 |
Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate Related Literature
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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2. Water
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3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate
Comprehensive Overview of Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1805964-08-2)
Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1805964-08-2) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a trifluoromethylthio group and a cyano substituent, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel therapeutics and crop protection agents.
The compound's CAS number 1805964-08-2 serves as a unique identifier in chemical databases, ensuring precise tracking and regulatory compliance. The presence of both aminomethyl and ester functional groups in its structure allows for versatile chemical modifications, making it a key building block in medicinal chemistry. Recent studies highlight its utility in creating small-molecule inhibitors targeting specific enzymes, a hot topic in drug discovery circles.
In the context of current research trends, Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate aligns with the growing demand for fluorinated compounds in life sciences. The trifluoromethylthio moiety is particularly noteworthy, as fluorinated groups are known to enhance metabolic stability and bioavailability—a recurring theme in AI-driven drug design discussions. This has led to increased searches for "trifluoromethylthio applications" and "cyano-phenylacetate derivatives" across scientific platforms.
From a synthetic chemistry perspective, the ester group in Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate offers excellent reactivity for amide bond formation, a fundamental transformation in pharmaceutical synthesis. This characteristic has made it a subject of interest in high-throughput screening libraries, particularly for researchers investigating GPCR-targeting compounds—another trending topic in biomedical research. The compound's cyano group additionally provides a handle for further functionalization through click chemistry approaches.
Environmental considerations surrounding fluorinated compounds have also brought attention to CAS No. 1805964-08-2. While not classified as hazardous, its structural features prompt legitimate questions about green chemistry alternatives—a frequent search query among sustainability-conscious researchers. Current literature suggests potential for biocatalytic modification of this scaffold to reduce synthetic steps, aligning with circular economy principles in chemical manufacturing.
The analytical characterization of Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular attention to the 19F-NMR signal from its distinctive trifluoromethylthio group. These analytical challenges represent another area of frequent inquiry, as evidenced by search trends for "fluorine NMR interpretation" in chemical forums.
In material science applications, derivatives of this compound have shown promise in organic electronic materials due to the electron-withdrawing nature of both cyano and trifluoromethylthio groups. This connects to growing interest in small-molecule semiconductors, particularly for flexible electronics—a rapidly expanding field that generates substantial online search activity.
Regulatory aspects of CAS No. 1805964-08-2 remain compliant with major chemical inventories worldwide, though researchers should monitor evolving REACH regulations concerning fluorinated substances. The compound's stability profile makes it suitable for standard laboratory handling, with proper PPE protocols—another frequently searched topic among new laboratory personnel.
Future research directions for Methyl 2-aminomethyl-4-cyano-6-(trifluoromethylthio)phenylacetate may explore its potential in proteolysis-targeting chimeras (PROTACs) or as a scaffold for covalent inhibitors—both cutting-edge areas receiving substantial attention in recent publications and conference proceedings. The compound's structural features position it well for investigation in these emerging therapeutic modalities.
Commercial availability of CAS No. 1805964-08-2 through specialty chemical suppliers has increased in response to growing demand, with purity specifications typically exceeding 95% HPLC for research applications. This availability supports its use in combinatorial chemistry approaches, particularly in academic and industrial settings focused on fragment-based drug discovery.
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